2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of multiple functional groups, including amino, sulfonyl, and chlorobenzyl groups, makes this compound highly versatile and reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Amino and Sulfonyl Groups: The amino group can be introduced via nucleophilic substitution reactions, while the sulfonyl group can be added through sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the p-Tolylamino Group: This step involves the coupling of the pyrazole ring with p-toluidine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the Chlorobenzyl Group: The final step involves the alkylation of the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Coupling: Palladium catalysts, aryl halides, and bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino derivatives, thiol derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-bromobenzyl)acetamide: Similar structure but with a bromobenzyl group instead of a chlorobenzyl group.
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-methylbenzyl)acetamide: Similar structure but with a methylbenzyl group instead of a chlorobenzyl group.
Uniqueness
The uniqueness of 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Biological Activity
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The molecular structure of this compound includes a pyrazole ring, which is often associated with various biological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing phenylsulfonyl chloride and appropriate amines.
- Acetamide Formation : Reacting the pyrazole derivative with 2-chlorobenzylamine.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structural integrity and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties, primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism disrupts bacterial growth and proliferation, making these compounds potential candidates for antibiotic development .
Anticancer Properties
The compound's pyrazole structure has been linked to anticancer activity in various studies. For instance, derivatives containing similar functional groups have shown efficacy against different cancer cell lines. The presence of the phenylsulfonyl group may enhance this activity by facilitating interactions with specific cellular targets involved in tumor progression .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticonvulsant Activity : A study on similar pyrazole derivatives revealed their potential as anticonvulsants in animal models, indicating that modifications to the pyrazole structure can lead to significant pharmacological effects .
- HIV Integrase Inhibition : Research on structurally related compounds has identified them as allosteric inhibitors of HIV integrase, suggesting that modifications in the pyrazole scaffold can yield potent antiviral agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3S/c1-17-11-13-19(14-12-17)29-25-23(35(33,34)20-8-3-2-4-9-20)24(27)31(30-25)16-22(32)28-15-18-7-5-6-10-21(18)26/h2-14H,15-16,27H2,1H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFCTHGIBCSYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.